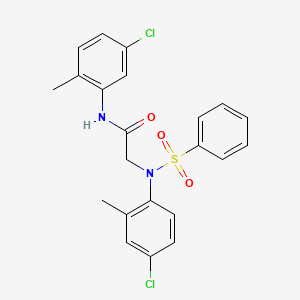
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol, also known as timolol, is a non-selective beta-adrenergic receptor blocker. It is commonly used to treat conditions such as hypertension, angina, and glaucoma.
Mechanism of Action
Timolol works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating heart rate, blood pressure, and other physiological functions. By blocking these receptors, 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol reduces the effects of adrenaline and other stress hormones, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
Timolol has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in heart rate, blood pressure, and cardiac output, as well as a decrease in the production of renin and aldosterone. It can also cause bronchoconstriction in patients with asthma and chronic obstructive pulmonary disease.
Advantages and Limitations for Lab Experiments
Timolol has a number of advantages and limitations when used in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for investigating the beta-adrenergic receptor system. However, its non-selective nature can also make it difficult to study specific receptor subtypes, and its effects on other physiological systems can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. One area of interest is the development of more selective beta-adrenergic receptor blockers, which could provide more targeted therapies with fewer side effects. Another area of interest is the investigation of 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol's potential use in the treatment of other medical conditions, such as anxiety disorders and migraines. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol on the body.
Synthesis Methods
Timolol can be synthesized through a multistep process involving the reaction of 2-chloro-5-methylphenol with 2-methyl-1H-benzimidazole to form 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol. This intermediate is then reacted with isopropylamine to form the final product, 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol.
Scientific Research Applications
Timolol has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to be effective in reducing intraocular pressure in patients with glaucoma, as well as in the treatment of hypertension and angina. Additionally, it has been investigated for its potential use in the treatment of migraines and anxiety disorders.
properties
IUPAC Name |
1-(2-chloro-5-methylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-7-8-15(19)18(9-12)23-11-14(22)10-21-13(2)20-16-5-3-4-6-17(16)21/h3-9,14,22H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPRQQRGDIPOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CN2C(=NC3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5090917.png)
![3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5090924.png)
![methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5090928.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5090933.png)
![2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090936.png)


![3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)

![4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5090975.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)
![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)

![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)